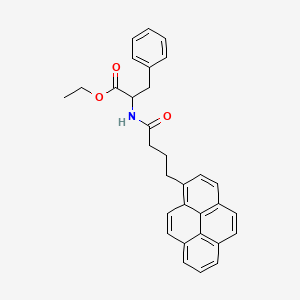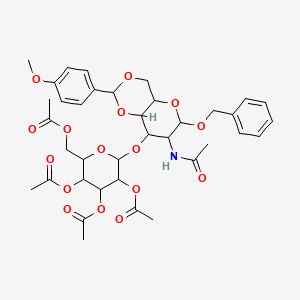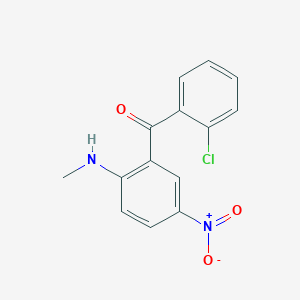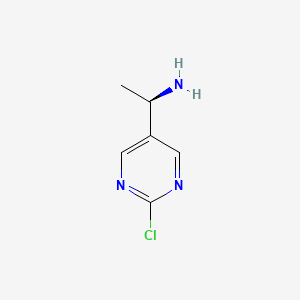
Ethyl 3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoate is an ester compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a complex molecular structure, combining phenyl and pyrene groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include:
Catalysts: Sulfuric acid or hydrochloric acid
Temperature: Elevated temperatures around 60-80°C
Solvent: Anhydrous conditions to prevent hydrolysis
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also enhance the reproducibility and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Ethyl 3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the pyrene moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of ethyl 3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Ethyl 3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Ethyl 3-phenylpropanoate, Ethyl 2-(4-pyren-1-ylbutanoylamino)acetate
Uniqueness: The combination of phenyl and pyrene groups in its structure provides unique chemical properties, such as enhanced fluorescence and potential biological activity, distinguishing it from other esters.
Properties
Molecular Formula |
C31H29NO3 |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
ethyl 3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoate |
InChI |
InChI=1S/C31H29NO3/c1-2-35-31(34)27(20-21-8-4-3-5-9-21)32-28(33)13-7-10-22-14-15-25-17-16-23-11-6-12-24-18-19-26(22)30(25)29(23)24/h3-6,8-9,11-12,14-19,27H,2,7,10,13,20H2,1H3,(H,32,33) |
InChI Key |
OTXWSIGCMVMENA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxybutyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12286185.png)
![tert-butyl N-[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]ethyl]carbamate](/img/structure/B12286200.png)


![3,4-dihydroxy-2-[3-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12286221.png)




![10-Bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol](/img/structure/B12286248.png)
![[2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]phenyl]methanol](/img/structure/B12286251.png)
![Ethyltrans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate](/img/structure/B12286255.png)
![7-Chloro-3-[3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4(3H)-one](/img/structure/B12286270.png)

